molecular formula C11H13ClN2O2 B13182597 4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

Cat. No.: B13182597
M. Wt: 240.68 g/mol
InChI Key: GBFRTOXQLSMDGL-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound with significant importance in medicinal chemistry. It is a derivative of naphthyridine, a class of compounds known for their diverse biological activities .

Preparation Methods

The synthesis of 4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired naphthyridine ring system. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the compound . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

4-Chloro-6,7-dimethyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid can be compared with other naphthyridine derivatives, such as:

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

4-chloro-6,7-dimethyl-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C11H13ClN2O2/c1-6-3-7-8(12)4-9(11(15)16)13-10(7)5-14(6)2/h4,6H,3,5H2,1-2H3,(H,15,16)

InChI Key

GBFRTOXQLSMDGL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1C)N=C(C=C2Cl)C(=O)O

Origin of Product

United States

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